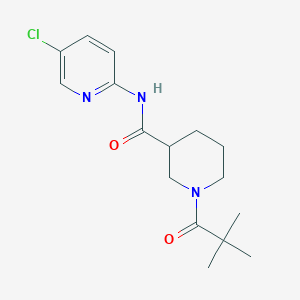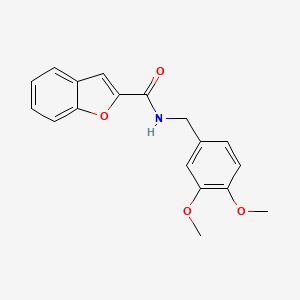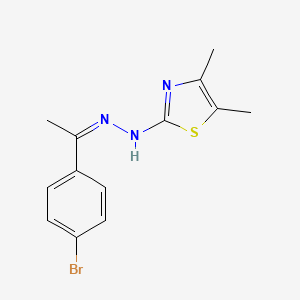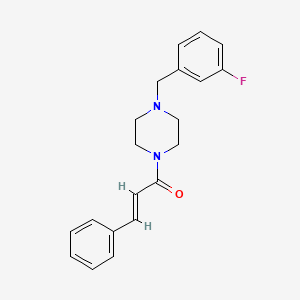![molecular formula C18H15ClN2O B5292104 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole, also known as CDIM-8, is a small molecule that has shown promising results in various scientific research studies. CDIM-8 is a benzimidazole derivative that has been synthesized through a multi-step process and has been found to have potential applications in the fields of cancer research, infectious diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to act through several pathways. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of the STAT3 pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and cancer development. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been found to induce the expression of p53, a tumor suppressor protein that is involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified for specific applications. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research.
However, there are also limitations to using 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole in lab experiments. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has poor solubility in water, which can make it difficult to use in certain assays. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole. One area of research is to further elucidate the mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole and its effects on various signaling pathways. Another area of research is to investigate the potential applications of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole in other disease areas, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis and formulation of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole for use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole involves several steps, including the condensation of 2-chlorobenzaldehyde with 2-aminomethyl-5,6-dimethylbenzimidazole to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with acryloyl chloride to form 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
In addition to cancer research, 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential applications in infectious diseases. It has been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV). 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(5,6-dimethylbenzimidazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-9-16-17(10-13(12)2)21(11-20-16)18(22)8-7-14-5-3-4-6-15(14)19/h3-11H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUPIAUIOIZMIY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)



![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)


![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)